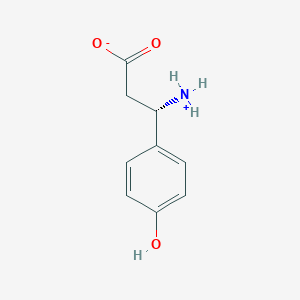

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid

説明

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid characterized by an amino group (-NH2) at the β-carbon (C3) and a hydroxyl group (-OH) at the para position of the phenyl ring. Its IUPAC name is 3-amino-3-(4-hydroxyphenyl)propanoic acid (C9H11NO3, molecular weight: 209.19 g/mol). This compound is distinct from its α-amino acid counterpart, L-tyrosine, which has the amino group at the α-carbon (C2) . β-Amino acids like this are notable for their metabolic stability and resistance to enzymatic degradation, making them valuable in peptide-based drug design and biochemical studies .

特性

IUPAC Name |

(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of tetrahydrobiopterin, oxygen, and iron.

Another synthetic route involves the Strecker synthesis, where an aldehyde, ammonia, and hydrogen cyanide react to form an α-amino nitrile, which is then hydrolyzed to yield the amino acid.

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield, and the amino acid is subsequently purified through crystallization or chromatography.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at both the phenolic hydroxyl and amino groups under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Phenolic oxidation | KMnO₄ in acidic medium | 4-Quinone derivatives | |

| Amino group oxidation | H₂O₂ or O₂ in aqueous solution | Imine or nitroso intermediates |

-

The phenolic ring is susceptible to oxidation, forming quinones with potassium permanganate in acidic conditions.

-

Atmospheric oxygen in aqueous solutions can oxidize the amino group to nitroso derivatives, particularly at elevated pH levels .

Reduction Reactions

Reductive modifications target the carboxylic acid and aromatic systems:

-

Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol while preserving stereochemistry.

-

Hydrogenation under palladium catalysis saturates the aromatic ring, yielding cyclohexane analogs .

Substitution Reactions

The amino and hydroxyl groups participate in nucleophilic and electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acylation (amino group) | Acetyl chloride/pyridine | N-Acetylated derivatives | |

| Sulfonation (phenol) | SO₃/H₂SO₄ | 4-Sulfonated phenylpropanoic acids |

-

Acylation occurs preferentially at the amino group under mild conditions, forming stable amides .

-

Sulfonation of the phenolic hydroxyl group produces water-soluble sulfonate derivatives .

Condensation Reactions

The amino group facilitates Schiff base and hydrazide formations:

-

Condensation with carbonyl compounds yields hydrazones and Schiff bases, which are precursors to heterocyclic systems like oxadiazoles .

-

Hydrazide derivatives exhibit enhanced antimicrobial activity when modified with aromatic aldehydes .

Protection/Deprotection Strategies

Selective protection is critical for multi-step syntheses:

| Functional Group | Protecting Group | Reagents/Conditions | Reference |

|---|---|---|---|

| Amino | Boc (tert-butoxycarbonyl) | Boc₂O, triethylamine in DCM | |

| Carboxylic acid | Methyl ester | CH₃OH/H₂SO₄ |

-

Boc protection of the amino group enables selective functionalization of the carboxylic acid.

-

Methyl ester formation simplifies handling during solid-phase peptide synthesis .

Bioconjugation and Enzymatic Modifications

The compound interacts with biological systems through enzymatic pathways:

| Reaction Type | Enzyme/System | Products | Reference |

|---|---|---|---|

| Sulfation | SULT1A3 sulfotransferase | 3-(4-Sulfophenyl)propanoic acid | |

| Glycosylation | UDP-glucuronosyltransferase | Glucuronide conjugates |

-

Sulfotransferase 1A3 catalyzes sulfate transfer to the phenolic hydroxyl, enhancing water solubility .

-

Glucuronidation at the carboxylic acid group is a common detoxification pathway in mammalian systems .

Comparative Reactivity of Structural Analogs

Reactivity varies with substituent position:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid | Ortho-hydroxyl | Faster oxidation due to intramolecular H-bonding |

| (R)-3-Amino-3-(4-hydroxyphenyl)propanoic acid | Opposite chirality | Slower acylation kinetics in enantioselective syntheses |

-

Ortho-substituted analogs show accelerated oxidation rates compared to the para-isomer.

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of (S)-3-amino-3-(4-hydroxyphenyl)propanoic acid derivatives as antimicrobial agents. Research indicates that certain derivatives exhibit potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For instance, compounds derived from this scaffold showed minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against MRSA, demonstrating their potential as novel antimicrobial agents targeting resistant strains .

1.2 Anticancer Properties

The compound also shows promise in cancer treatment. A study evaluated various derivatives for their anticancer activities against non-small cell lung cancer (NSCLC) cell lines. Some compounds reduced cell viability significantly and displayed selective cytotoxicity towards cancer cells while sparing non-cancerous cells. The most effective candidate exhibited antioxidant properties, making it a potential scaffold for developing new anticancer therapies .

1.3 Neuroprotective Effects

This compound is involved in neurotransmitter synthesis and has been studied for its neuroprotective effects. It is a precursor to dopamine and norepinephrine, which are critical for brain function. Research suggests that supplementation may help alleviate symptoms of depression and anxiety by enhancing neurotransmitter levels .

Cosmetic Applications

2.1 Anti-Aging Formulations

The compound has been incorporated into cosmetic products due to its antioxidant properties, which help combat oxidative stress in skin cells. A patented method describes the synthesis of 3-(4-hydroxyphenyl)propanoic acid amide (phloretamide), which is used in anti-aging compositions aimed at reducing skin sagging and improving luster . Clinical studies have shown that formulations containing this compound can improve skin elasticity and hydration.

Biochemical Research

3.1 Enzyme Inhibition Studies

This compound derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to the development of therapeutic agents for metabolic disorders . For example, certain derivatives were tested for their inhibitory effects on enzyme targets related to lipid metabolism, showing promise in managing dyslipidemia.

Data Tables

Case Studies

Case Study 1: Antimicrobial Development

A recent investigation synthesized a series of this compound derivatives and evaluated their antimicrobial efficacy against WHO priority pathogens. The results indicated that certain compounds had broad-spectrum activity, paving the way for new antibiotic development strategies targeting resistant bacteria .

Case Study 2: Antioxidant and Anticancer Activity

In vitro studies on various derivatives demonstrated significant antioxidant activity alongside anticancer properties, with some compounds effectively reducing the proliferation of cancer cells while maintaining low toxicity to healthy cells . This dual action highlights the potential of these compounds in therapeutic applications.

作用機序

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid exerts its effects through several mechanisms:

Neurotransmitter Synthesis: It is a precursor to dopamine, norepinephrine, and epinephrine, which are critical for brain function and mood regulation.

Melanin Production: It is involved in the biosynthesis of melanin, affecting skin and hair pigmentation.

Protein Synthesis: It is incorporated into proteins during translation, influencing various cellular functions.

類似化合物との比較

Positional Isomers (α vs. β-Amino Acids)

The positional isomerism between α- and β-amino acids significantly impacts their biochemical roles and physicochemical properties:

Key Differences :

- Metabolic Stability: β-Tyrosine resists proteolysis due to its non-standard backbone, whereas L-tyrosine is rapidly incorporated into proteins .

- Biological Role : L-Tyrosine is essential for synthesizing dopamine and thyroid hormones, while β-tyrosine is explored for antimicrobial and enzyme-inhibitory activities .

Substituent Modifications on the Phenyl Ring

Modifications to the phenyl ring alter electronic properties, solubility, and biological interactions:

Key Findings :

- Electron-Withdrawing Groups (e.g., -NO2, -CF3): Increase reactivity and alter binding affinities to biological targets .

Protected Derivatives and Stereoisomers

Protective groups and stereochemistry influence synthetic utility and stability:

Stereochemical Considerations :

- Enantiomers (R vs. S) of amino acids exhibit distinct biological activities.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Substituent/Modification | Molecular Weight (g/mol) | Solubility | Key Application |

|---|---|---|---|---|

| This compound | β-amino, 4-OH | 209.19 | pH-dependent | Enzyme inhibition, antimicrobial agents |

| L-Tyrosine | α-amino, 4-OH | 181.19 | Water-soluble | Protein synthesis, neurotransmitter precursor |

| (S)-3-Amino-3-(4-Bromophenyl)propanoic acid HCl | 4-Bromo, HCl salt | 280.54 | Chloroform, methanol | Halogen-bonded drug candidates |

Research Highlights

- LAT1 Transporter Studies: Substituents like iodine or fluorine on the phenyl ring modulate affinity for L-type amino acid transporters (LAT1), impacting drug delivery to the brain .

- Synthetic Routes: N-Phthaloyl protection () and benzyl esterification () are common strategies to stabilize β-amino acids during synthesis.

生物活性

(S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as 3-(4-hydroxyphenyl)alanine, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

The primary biological activity of this compound involves its interaction with reactive oxygen species (ROS) and cancer cells . The compound exhibits antioxidant properties , effectively scavenging free radicals and reducing oxidative stress within cells. This activity is crucial in mitigating the effects of oxidative damage associated with various diseases, including cancer.

Biochemical Pathways

This compound influences several biochemical pathways:

- Lipid Metabolism : It regulates lipid metabolism, preventing the transformation of macrophages into foam cells, which is significant in atherosclerosis.

- Oxidative Stress Response : By modulating ROS levels, it impacts pathways related to oxidative stress and inflammation.

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic efficacy. The compound's bioavailability and distribution within tissues are influenced by specific transporters and binding proteins that facilitate cellular uptake through amino acid transporters.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Gene Expression : It modulates the expression of genes involved in oxidative stress response and lipid metabolism.

- Enzyme Activity : The compound can inhibit certain enzymes in metabolic pathways, altering metabolite flux.

Anticancer Activity

Recent studies highlight the potential of this compound derivatives as anticancer agents. For instance:

- In vitro tests demonstrated that specific derivatives reduced the viability of A549 lung cancer cells by up to 50%, with some compounds showing enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin and cisplatin .

- The most promising derivatives exhibited potent antioxidant properties in assays such as DPPH radical scavenging, suggesting a dual role in combating cancer through both direct cytotoxic effects and oxidative stress reduction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Anticancer Activity |

|---|---|---|

| This compound | Contains a 4-hydroxyphenyl moiety | Significant reduction in A549 viability |

| β-Tyrosine | Similar structure but different amino group position | Lower activity compared to (S)-3-amino |

| 3-(4-Hydroxyphenyl)propanoic acid | Lacks amino group | Minimal reactivity |

The structural variations among these compounds significantly influence their biological activity, particularly their anticancer efficacy .

Case Studies and Research Findings

- Antioxidant Properties : A study evaluated various derivatives of this compound for their antioxidant capabilities. Compounds were tested against established antioxidants like ascorbic acid, revealing comparable or superior activity in certain cases .

- Antimicrobial Activity : Research has also explored the antimicrobial potential of these derivatives against multidrug-resistant pathogens. The results indicated promising activity against both bacterial and fungal strains, suggesting that these compounds could serve as templates for developing new antimicrobial agents .

Q & A

Basic Questions

Q. What are the key physicochemical properties of (S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid, and how do they influence experimental design?

- Molecular formula : C₉H₁₁NO₃; Molecular weight : 181.19 g/mol; Solubility : Highly soluble in water (410 mg/mL via ESOL method) but varies with pH due to ionizable groups (carboxylic acid, amino, phenol) .

- Experimental considerations :

- Solubility optimization : Adjust pH to deprotonate carboxylate (-COO⁻) and amino (-NH₃⁺) groups. Use polar aprotic solvents (e.g., DMSO) for hydrophobic reaction conditions.

- Stability : Store under inert atmosphere, away from light, at room temperature to prevent oxidation of the phenolic -OH group .

Q. What synthetic strategies are recommended for this compound?

- Chiral synthesis : Asymmetric hydrogenation or enzymatic resolution to retain the (S)-configuration. For example, use L-specific aminotransferases to catalyze the amination step .

- Protecting groups : Temporarily protect the phenolic -OH (e.g., with tert-butyldimethylsilyl ether) and amino groups (e.g., Boc) during synthesis to avoid side reactions .

- Yield optimization : Monitor reaction progress via TLC (Rf ~0.3 in 5:1 EtOAc:MeOH) and purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Discrepancy : Solubility ranges from 9.29 mg/mL (SILICOS-IT) to 2290 mg/mL (Ali method) due to computational model biases .

- Methodological validation :

- Experimental determination : Use shake-flask method with UV-Vis quantification (λmax ~275 nm for phenolic absorption).

- pH-solubility profile : Titrate across pH 2–10 to identify optimal solubility zones for biological assays .

Q. What metabolic pathways are predicted for this compound, and how can they be studied?

- Predicted Phase I metabolism : Hydroxylation at the phenyl ring or β-oxidation of the propanoic acid chain.

- Phase II metabolism :

- Sulfation : At phenolic -OH (predominant in liver microsomes).

- Glucuronidation : Forms 3-(4-hydroxyphenyl)propanoic acid-O-glucuronide, detectable via LC-MS/MS (m/z 357.1 [M+H]⁺) .

Q. How does the stereochemistry of this compound impact its biological activity?

- Enzyme selectivity : The (S)-configuration is critical for binding to L-amino acid receptors or transporters (e.g., LAT1).

- Case study : Racemic mixtures show 50% reduced affinity in competitive assays with [³H]-tyrosine, confirming enantiomer-specific activity .

Data Contradiction Analysis

Q. Why do computational models report conflicting logP values, and which method is most reliable?

- Reported logP : Ranges from -2.32 (XLOGP3) to 0.9 (iLOGP) .

- Root cause : Differences in fragment contribution algorithms. XLOGP3 underestimates hydrogen-bonding capacity of the phenolic -OH.

- Recommendation : Use experimental logP (e.g., shake-flask: logP ~0.01) for pharmacokinetic modeling .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。